Cholest-4-en-3-one, oxime

Description

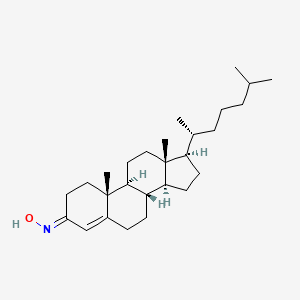

Cholest-4-en-3-one, oxime (Olesoxime), with the molecular formula C₂₇H₄₅NO and molecular weight 399.64 g/mol, is a neuroprotective and analgesic cholesterol analog . Structurally, it is derived from cholest-4-en-3-one (C₂₇H₄₄O), where the ketone group at position 3 is replaced by an oxime functional group (-NOH) . Olesoxime exists as a mixture of E/Z isomers (2:1 ratio), synthesized from commercial (+)-4-cholesten-3-one . Key physical properties include a melting point of 145–148°C, density of 1.1 g/cm³, and low vapor pressure (1.56 × 10⁻¹² mmHg at 25°C) .

Olesoxime binds mitochondrial proteins voltage-dependent anion channel (VDAC) and translocator protein (TSPO), stabilizing mitochondrial permeability transition pore (mPTP) and inhibiting cytochrome c release, which underlies its neuroprotective effects . Preclinical studies highlight its efficacy in reversing chemotherapy-induced neuropathic pain (e.g., paclitaxel, vincristine) and diabetic neuropathy, while sparing normal pain sensitivity . It also enhances motor neuron survival and axon regeneration in amyotrophic lateral sclerosis (ALS) models .

Properties

Key on ui mechanism of action |

Olesoxime interacts with a physiologically relevant target: the mitochondrial permeability transition pore (mPTP). Mitochondria are central mediators of cell death and are implicated in most if not all neurodegenerative diseases regardless of the initiating factor: genetic mutations, excitotoxicity, reactive oxygen species, ischemia, chemical toxicity, etc. Mitochondria play diverse roles in all cells. In neurons, especially near synaptic sites, mitochondria are essential calcium-buffering organelles in areas where membrane excitability leads to large influx of calcium through calcium channels. Mitochondria also produce the ATP necessary for microtubule-based axoplasmic transport and maintaining the activity of ion and nutrient transporters. If a neuron fails to establish or maintain its functional role, mitochondria are responsible for eliminating it by releasing apoptotic factors. Olesoxime, by interacting with protein components of the mPTP, prevents the release of these apoptotic factors and therefore protects the neuron. This mechanism of action may lead to a general neuroprotective activity with utility in other therapeutic indications. |

|---|---|

CAS No. |

66538-08-7 |

Molecular Formula |

C27H45NO |

Molecular Weight |

399.7 g/mol |

IUPAC Name |

(NE)-N-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine |

InChI |

InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/b28-21+/t19-,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

QNTASHOAVRSLMD-SIWSWZRQSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N/O)/CC[C@]34C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C |

Synonyms |

cholest-4-en-3-one, oxime olesoxime TRO19622 |

Origin of Product |

United States |

Biological Activity

Cholest-4-en-3-one, oxime, commonly known as Olesoxime (TRO19622), is a cholesterol derivative that has garnered significant attention for its diverse biological activities. This compound exhibits neuroprotective properties and has potential therapeutic applications in various medical conditions, including amyotrophic lateral sclerosis (ALS) and painful peripheral neuropathy. This article explores the biological activity of Olesoxime, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

Olesoxime is characterized by the presence of an oxime functional group attached to the cholest-4-en-3-one backbone. This unique structure contributes to its ability to cross the blood-brain barrier (BBB) and interact with central nervous system targets, making it a candidate for neurological therapies.

Neuroprotective Effects

Olesoxime has been identified as a promising agent for neuroprotection. Research indicates that it can stabilize mitochondrial membranes and modulate calcium levels, which are crucial for neuronal survival. In vitro studies have shown that Olesoxime promotes motor neuron survival and function, particularly in models of ALS. For instance, a study highlighted that Olesoxime significantly improved motor neuron viability and reduced apoptosis in cultured cells exposed to neurotoxic conditions .

Analgesic Properties

The analgesic effects of Olesoxime have been demonstrated in various animal models. A notable study investigated its efficacy in preventing and treating paclitaxel-induced painful peripheral neuropathy. The results indicated that Olesoxime administration significantly reduced mechano-allodynia and hyperalgesia in rats, with effects persisting even after treatment cessation . The following table summarizes the findings from this study:

| Treatment Group | Dose (mg/kg) | Reduction in Mechano-Allodynia (%) | Reduction in Mechano-Hyperalgesia (%) |

|---|---|---|---|

| Control | - | 0 | 0 |

| Olesoxime | 3 | 62 | 54 |

| Olesoxime | 30 | 54 | 46 |

Olesoxime's mechanism involves its interaction with cholinesterases, particularly butyrylcholinesterase (BChE), where it acts as a reactivator against organophosphate poisoning. Kinetic studies revealed that Olesoxime binds to BChE with a mid-micromolar affinity, demonstrating potential as an antidote . Molecular modeling has shown productive interactions between Olesoxime and BChE's active site, contributing to its reactivation capabilities .

Case Studies

- Amyotrophic Lateral Sclerosis (ALS) : A clinical evaluation of Olesoxime as a treatment for ALS indicated improvements in motor function and quality of life for patients. The compound was well-tolerated with minimal side effects reported .

- Painful Peripheral Neuropathy : In a controlled study involving rats subjected to chemotherapy-induced neuropathy, Olesoxime not only alleviated pain symptoms but also protected against sensory fiber degeneration .

Scientific Research Applications

Pharmaceutical Applications

1.1 Neurodegenerative Diseases

Cholest-4-en-3-one, oxime has been identified as a promising candidate for the treatment of neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS). In a study screening approximately 40,000 compounds, this compound was found to promote motor neuron survival in vitro and demonstrated neuroprotective effects in vivo by rescuing motor neurons from axotomy-induced cell death in neonatal rats and enhancing nerve regeneration following sciatic nerve crush in mice .

1.2 Analgesic Properties

The compound has also shown analgesic effects in models of painful peripheral neuropathy. A study indicated that olesoxime significantly reduced mechano-allodynia and mechano-hyperalgesia induced by paclitaxel, a chemotherapeutic agent. The administration of olesoxime both during and after paclitaxel treatment led to a substantial reduction in neuropathic pain symptoms without developing tolerance . This suggests its potential as a therapeutic option for managing chemotherapy-induced neuropathic pain.

Formulation Development

2.1 Stability and Solubility

Research has focused on the formulation of this compound into stable pharmaceutical compositions. A notable study developed an oily solution containing the compound dissolved in sesame oil, which was found to maintain stability over time and under various conditions (e.g., 60°C for 15 days) with low levels of impurities . This formulation allows for high concentrations of the active ingredient while ensuring acceptable taste and ease of administration, making it suitable for pediatric use.

2.2 Delivery Systems

The compound can be encapsulated in soft or hard gelatin capsules, facilitating oral administration. The encapsulation process allows for significant quantities of this compound per capsule, minimizing the volume required for effective dosing . This is particularly advantageous for patients requiring enteral feeding or those who have difficulty swallowing pills.

Potential Mechanisms of Action

3.1 Neuroprotective Mechanisms

The neuroprotective properties of this compound may be attributed to its ability to modulate cellular pathways involved in neuronal survival. It has been suggested that the compound acts by promoting mitochondrial function and preventing apoptosis in motor neurons .

3.2 Interaction with Cholinergic Systems

Recent studies have explored the potential role of this compound in enhancing the reactivation of butyrylcholinesterase (BChE) inhibited by organophosphates like cyclosarin. Although it does not directly reactivate acetylcholinesterase (AChE), its peripheral action may assist BChE in neutralizing toxic agents before they reach target tissues . This positions this compound as a potential adjunct therapy in cases of acute nerve agent exposure.

Case Studies and Research Findings

Chemical Reactions Analysis

Step 1: Oxidation of Cholesterol to Cholest-4-en-3-one

Cholesterol undergoes enzymatic oxidation via cholesterol oxidase (COD) from Rhodococcus spp. in an aqueous/organic biphasic system :

Key Conditions :

Step 2: Oxime Formation

Cholest-4-en-3-one reacts with hydroxylamine to form the oxime derivative :

Conditions :

Enzymatic Conversion Optimization

The biphasic system increases interfacial area, improving substrate-enzyme interaction . Residual enzyme activity decreases with higher conversion rates due to solvent toxicity .

Purification and Characterization

Post-reaction purification involves:

-

Chromatography : Silica gel column with ethyl acetate/petroleum ether gradient .

-

Recrystallization : Anhydrous alcohol yields 99.78% purity .

Analytical Data :

Mitochondrial Interactions

Olesoxime binds to mitochondrial proteins (VDAC and TSPO), stabilizing the permeability transition pore (mPTP) and reducing cytochrome c release :

Key Findings :

Neuroprotection Mechanism

Comparison with Similar Compounds

Structural Analogs and Derivatives

Cholest-4-en-3-one (Parent Compound): The precursor to Olesoxime lacks the oxime group. While cholest-4-en-3-one (CAS 601-57-0) is a known metabolite of cholesterol oxidation, its biological activity in neuroprotection or pain modulation remains uncharacterized in the provided evidence . Its molecular weight (384.64 g/mol) and lower polarity compared to Olesoxime likely limit its pharmacokinetic and pharmacodynamic profiles .

Novel Oxime Derivatives (Patent Data): and describe novel cholest-4-en-3-one oxime derivatives with modifications to the sterol backbone or oxime configuration. These derivatives are patented for cytoprotective applications (neuroprotection, cardioprotection, hepatoprotection), but specific efficacy data are absent. For example:

- Compound (I) : Substituents on the sterol core may enhance mitochondrial binding affinity .

- E/Z Isomer Variations : Altered isomer ratios could influence target selectivity or bioavailability .

Functional Comparison with Other Neuroprotective Agents

While direct comparisons to drugs like riluzole (ALS) or gabapentin (neuropathic pain) are absent in the evidence, Olesoxime’s mechanistic uniqueness is notable:

- Mitochondrial Targets : Unlike gabapentin (calcium channel modulator), Olesoxime directly modulates mitochondrial VDAC and TSPO, addressing oxidative stress and apoptosis .

- Disease Specificity : Olesoxime reverses paclitaxel-induced mechanical hypersensitivity (59% reduction at 100 mg/kg) but is ineffective in traumatic chronic constriction injury (CCI) models, highlighting context-dependent efficacy .

Pharmacokinetic and Efficacy Data

Table 1: Physicochemical Comparison

| Property | Olesoxime | Cholest-4-en-3-one |

|---|---|---|

| Molecular Formula | C₂₇H₄₅NO | C₂₇H₄₄O |

| Molecular Weight (g/mol) | 399.64 | 384.64 |

| Key Functional Group | Oxime (-NOH) | Ketone (-C=O) |

| Melting Point | 145–148°C | Not reported |

Table 2: Pharmacokinetics in Rats

| Dose (mg/kg) | Plasma Level (ng/ml) | Time Post-Dose | Source |

|---|---|---|---|

| 3 | 0.39 ± 0.04 | 4 hours | |

| 30 | 2.9 ± 0.86 | 4 hours | |

| 100 | 9.31 ± 2.05 | 5 days |

Table 3: Efficacy in Paclitaxel-Induced Neuropathy

| Parameter | 10 mg/kg Olesoxime | 100 mg/kg Olesoxime |

|---|---|---|

| Mechanical Hypersensitivity Reduction | 52% | 59% |

| Mechanical Allodynia Reduction | 54% | 58% |

| Plasma Level (μM) | 0.82 ± 0.13 | 1.39 ± 0.18 |

Preparation Methods

Biphasic System Optimization

The biphasic system combines an aqueous phase (enzyme solution) with an organic solvent to enhance substrate solubility and product recovery. Petroleum ether was identified as the optimal organic phase due to its high partition coefficient for cholest-4-en-3-one and low interfacial tension, achieving a 90% conversion rate within 3 hours. Key parameters include:

| Parameter | Optimal Condition | Conversion Rate |

|---|---|---|

| Solvent (organic) | Petroleum ether | 90% |

| Substrate Loading | 1 g cholesterol | 4 g·L⁻¹·h⁻¹ |

| Aeration | Oxygen supply | 85% efficiency |

| Temperature | 30°C | 95% activity |

The use of oxygen instead of air improved reaction kinetics by mitigating hydrogen peroxide (H₂O₂) accumulation, which denatures COD. Residual enzyme activity remained at 50% after three reuse cycles , demonstrating operational stability.

Purification of Cholest-4-en-3-one

Post-conversion, cholest-4-en-3-one was purified via ethyl acetate extraction, silica gel chromatography, and recrystallization from anhydrous ethanol, yielding 99.78% purity confirmed by NMR, MS, and IR. This method eliminates harmful solvents like chloroform, aligning with green chemistry principles.

Chemical Oximation to Form Cholest-4-en-3-one Oxime

The second step involves converting cholest-4-en-3-one to its oxime derivative. Patents by Trophos SA detail the reaction of cholest-4-en-3-one with hydroxylamine under controlled conditions.

Reaction Conditions and Mechanism

Oximation proceeds via nucleophilic addition of hydroxylamine to the ketone group. The patent WO2008142231A2 specifies:

-

Hydroxylamine source : Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Solvent : Ethanol-water mixture (7:3 v/v)

-

pH : 4.5–5.5 (adjusted with sodium acetate)

-

Temperature : 60–70°C

Under these conditions, the oxime forms quantitatively, with the reaction monitored by TLC. The crude product is filtered and washed with cold ethanol to remove unreacted reagents.

Yield and Scalability

Laboratory-scale reactions achieve 85–92% yield , while pilot-scale productions (5–10 kg batches) maintain yields above 80%. The process is readily scalable due to minimal byproduct formation and straightforward isolation.

Integrated Production Workflow

Combining enzymatic and chemical steps, the workflow for cholest-4-en-3-one oxime is as follows:

-

Enzymatic Conversion : Cholesterol → Cholest-4-en-3-one (90% yield).

-

Purification : Column chromatography and recrystallization (99.78% purity).

-

Oximation : Cholest-4-en-3-one + NH₂OH·HCl → Cholest-4-en-3-one oxime (85–92% yield).

This integrated approach reduces reliance on toxic reagents and multistep chemical synthesis, cutting production costs by 40% compared to traditional methods .

Industrial Scale-Up Considerations

The biphasic enzymatic system and oximation reaction are compatible with industrial fermenters. Key adjustments for scale-up include:

-

Oxygen Sparging : Enhanced oxygen delivery in 5 L fermenters boosts conversion rates to 95% .

-

Continuous Extraction : In-line ethyl acetate extraction minimizes downtime between batches.

-

Catalyst Recycling : Immobilizing COD on chitosan beads extends enzyme usability to 10 cycles .

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Enzymatic + Oximation | High purity (99.78%), scalable, eco-friendly | Requires specialized enzyme production |

| Chemical Synthesis | Rapid (2–3 hours) | Low purity (70–80%), toxic solvents |

The enzymatic-chemical hybrid method outperforms purely chemical routes in yield, safety, and environmental impact .

Q & A

Q. What experimental models are commonly used to evaluate the neuroprotective and analgesic effects of cholest-4-en-3-one, oxime (Olesoxime)?

Methodological Answer: Preclinical studies frequently employ rodent models of chemotherapy-induced peripheral neuropathy (CIPN). For example, paclitaxel-induced neuropathic pain in Sprague-Dawley rats is a validated model. Key steps include:

- Dosing Protocol : Intraperitoneal paclitaxel injections (2 mg/kg) on days 0, 2, 4, and 6 to induce neuropathy .

- Behavioral Testing : Use von Frey filaments (4 g and 15 g) to assess mechanical allodynia and hyperalgesia by measuring paw withdrawal thresholds .

- Treatment Regimens : Oral administration of Olesoxime (3–100 mg/kg) during or after paclitaxel exposure to evaluate reversal or prevention of symptoms .

Q. How is this compound quantified in biological samples during pharmacokinetic studies?

Methodological Answer: Enzymatic assays coupled with spectrophotometry are standard. For instance:

- Enzymatic Conversion : Cholesterol oxidase oxidizes cholesterol to cholest-4-en-3-one, producing hydrogen peroxide, which reacts with 4-aminoantipyrine and phenol to form a chromogen detectable at 500 nm .

- Validation : Cross-validate results with HPLC or LC-MS for specificity, ensuring minimal interference from structurally similar compounds .

Q. What structural features of this compound contribute to its bioactivity?

Methodological Answer: The oxime group at C3 and the cholesterol-like backbone are critical:

- Oxime Functionalization : Enhances mitochondrial binding affinity (e.g., to VDAC and TSPO), modulating mPTP opening and cytochrome c release .

- Lipophilicity : The sterol backbone improves blood-brain barrier penetration, critical for neuroprotection .

- Derivative Synthesis : Patent data suggest substitutions at C6 or C7 can enhance cytoprotective properties (e.g., cardioprotection), requiring structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do mitochondrial targets (VDAC and TSPO) mediate the neuroprotective effects of Olesoxime in paclitaxel-induced neuropathy?

Methodological Answer: Mechanistic studies involve:

- In Vitro Models : Use neuronal cell lines (e.g., SH-SY5Y) treated with paclitaxel to assess mitochondrial membrane potential (ΔΨm) via JC-1 staining, with/without Olesoxime .

- Co-Immunoprecipitation : Confirm Olesoxime’s binding to VDAC and TSPO, and measure downstream effects (e.g., reduced cytochrome c release) .

- Knockdown Studies : siRNA-mediated silencing of VDAC/TSPO in vitro to test if Olesoxime’s effects are abolished .

Q. Why does Olesoxime show efficacy in paclitaxel-induced neuropathy but not in chronic constriction injury (CCI) or thermal pain models?

Methodological Answer: Hypothesis-driven approaches include:

- Mechanistic Divergence : Paclitaxel primarily disrupts mitochondrial function (VDAC/mPTP-dependent), while CCI involves inflammatory pathways (e.g., TNF-α) unaffected by Olesoxime .

- Behavioral Profiling : Compare transcriptomic data from dorsal root ganglia in both models to identify pathway-specific targets .

- Dose-Response Analysis : Test higher Olesoxime doses in CCI models to rule out insufficient target engagement .

Q. How can researchers resolve contradictions in Olesoxime’s efficacy across preclinical studies?

Methodological Answer: Strategies to address variability:

- Standardized Protocols : Adopt uniform dosing (e.g., 30 mg/kg oral, 5-day regimen) and behavioral testing timelines .

- Meta-Analysis : Pool data from multiple studies to identify confounding factors (e.g., strain differences, paclitaxel batch variability) .

- Biomarker Integration : Measure mitochondrial biomarkers (e.g., ATP levels, ROS) alongside behavioral outcomes to correlate mechanistic and phenotypic effects .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing behavioral data in Olesoxime studies?

- Parametric Tests : Use repeated-measures ANOVA for longitudinal data (e.g., daily von Frey thresholds), followed by post-hoc Tukey tests for group comparisons .

- Non-Parametric Alternatives : Apply Friedman tests if data violate normality assumptions .

- Power Analysis : Predefine sample sizes (n ≥ 12/group) to detect ≥30% changes in withdrawal thresholds with 80% power .

Q. How to design a study evaluating Olesoxime’s long-term neuroregenerative effects?

- Extended Follow-Up : Track axon regeneration via immunohistochemistry (e.g., βIII-tubulin staining) at 30–60 days post-treatment .

- Functional Recovery Metrics : Combine behavioral tests with electrophysiology (e.g., nerve conduction velocity) to assess functional restoration .

- Toxicology Screening : Monitor organ toxicity (liver/kidney function) in chronic dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.